molecular formula C18H24 B14412467 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene CAS No. 83171-45-3

9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene

Cat. No.: B14412467
CAS No.: 83171-45-3
M. Wt: 240.4 g/mol
InChI Key: FOMRYPXETLEVJS-UHFFFAOYSA-N
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Description

9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and the presence of multiple reactive sites, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene typically involves the reaction of bicyclo[4.2.1]non-3-ene with suitable reagents under controlled conditions. One common method includes the use of a shift reagent such as Eu(fod)3 to facilitate the formation of the desired product . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

Major products formed from these reactions include epoxides, alcohols, and other derivatives that retain the bicyclic structure .

Scientific Research Applications

9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Pathways involved in its action include nucleophilic addition and substitution reactions .

Properties

CAS No.

83171-45-3

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

9-(9-bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene

InChI

InChI=1S/C18H24/c1-2-6-14-10-9-13(5-1)17(14)18-15-7-3-4-8-16(18)12-11-15/h1-4,13-16H,5-12H2

InChI Key

FOMRYPXETLEVJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CCC1C2=C3C4CCC3CC=CC4

Origin of Product

United States

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